2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
Description
This compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, which are notable for their weak acidity (pKa ~7.65–8.08) and reduced risk of inducing toxicity or idiosyncratic drug-induced liver injury compared to stronger carboxylic acids . The structure combines a triazole ring with a pyridine substituent (5-chloro-6-methylpyridin-2-yl) and a carboxylic acid group.
Properties
Molecular Formula |
C9H7ClN4O2 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(5-chloro-6-methylpyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
BFUIWDMVJQMLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach involves the cyclization of hydrazine derivatives with nitriles. For example, treatment of 5-chloro-6-methylpyridine-2-carbohydrazide with methyl cyanoacetate under acidic conditions yields the triazole ring via intermediate hydrazone formation.
Reaction Scheme
- Hydrazide Formation :
$$ \text{5-Chloro-6-methylpyridine-2-carboxylic acid} + \text{Hydrazine} \rightarrow \text{5-Chloro-6-methylpyridine-2-carbohydrazide} $$ - Cyclization :
$$ \text{Hydrazide} + \text{Methyl cyanoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Triazole intermediate} $$ - Ester Hydrolysis :
$$ \text{Triazole ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} $$
Optimization Insights
- Temperature : Cyclization proceeds optimally at 60–80°C; higher temperatures promote decomposition.
- Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20%.
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 60–80°C | 65–72 |
| Catalyst Loading | 5 mol% ZnCl₂ | 78 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen cycloaddition between a pyridine-bearing azide and a propiolic acid derivative offers regioselective triazole formation.
Procedure
- Azide Synthesis :
$$ \text{5-Chloro-6-methylpyridine-2-amine} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{Azide} $$ - CuAAC Reaction :
$$ \text{Azide} + \text{Propiolic acid} \xrightarrow{\text{CuSO₄, Sodium ascorbate}} \text{Triazole-carboxylic acid} $$
Key Considerations
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridines undergo SNAr with triazole nucleophiles. This method is limited by the moderate reactivity of 5-chloro-6-methylpyridine.
Example Protocol
- Triazole Deprotonation :
$$ \text{Triazole-4-carboxylic acid} \xrightarrow{\text{K₂CO₃}} \text{Triazolide anion} $$ - SNAr Reaction :
$$ \text{Triazolide} + \text{5-Chloro-6-methylpyridine} \xrightarrow{\text{DMF, 120°C}} \text{Product} $$
Challenges
- Low yields (30–45%) due to competing hydrolysis of the chloro substituent.
- Requires anhydrous conditions and inert atmosphere (N₂/Ar).
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (1:3) yields colorless needles with >98% purity. Slow cooling (0.5°C/min) minimizes impurity incorporation.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.25 (d, J = 8.0 Hz, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 1H, pyridine-H), 2.56 (s, 3H, CH₃).
- IR (KBr) : 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole C=N).
- HRMS : m/z calcd for C₉H₇ClN₄O₂ [M+H]⁺ 239.0234, found 239.0231.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazine Cyclization | 65–78 | 95–98 | Moderate |
| CuAAC | 70–85 | 97–99 | High |
| SNAr | 30–45 | 90–93 | Low |
The CuAAC route offers superior regioselectivity and scalability, whereas SNAr is less practical due to side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 22300-56-7): Properties: Melting point 200–202°C, purity 97% . Activity: Limited antiproliferative data, but structurally simpler, lacking the pyridine substituent.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :
- Activity : High growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells, attributed to the electron-withdrawing CF₃ group enhancing target binding .
- Comparison : The trifluoromethyl group may confer greater metabolic stability than the chloro-methylpyridine substituent in the target compound.
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid :
- Activity : Inhibited NCI-H522 cells by ~40% (GP = 62.47%) .
- Comparison : The thiazole ring introduces zwitterionic properties, improving cell permeability compared to pyridine-based analogues .
Physicochemical and Pharmacokinetic Properties
| Compound | Melting Point (°C) | pKa | Antiproliferative Activity (GP%) | Key Cell Line |
|---|---|---|---|---|
| Target Compound | Not Reported | ~8.0* | Pending studies | N/A |
| 1-(4-Chlorophenyl)-5-CF₃-triazole acid | Not Reported | ~7.8 | 68.09 | NCI-H522 (lung) |
| 5-Methyl-1-(thiazol-2-yl)-triazole acid | Not Reported | ~7.7 | 62.47 | NCI-H522 (lung) |
| 5-Methyl-2-phenyl-triazole acid | 200–202 | ~8.08 | Inactive | N/A |
*Estimated based on structural similarity to 2H-1,2,3-triazole-4-carboxylic acid derivatives .
Critical Analysis of Research Findings
- Structural Optimization : The pyridine substituent in the target compound may enhance π-π stacking with aromatic residues in biological targets (e.g., c-Met kinase) compared to phenyl or thiazole derivatives. However, its chloro-methyl group could sterically hinder binding compared to smaller substituents like CF₃ .
- Limitations : Most triazole carboxylic acids exhibit moderate activity in vitro, necessitating derivatization (e.g., amide formation) for clinical relevance. The target compound’s lack of reported activity data highlights a research gap .
Biological Activity
The compound 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic molecule that combines a triazole ring with a pyridine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is , with a molecular weight of approximately 229.64 g/mol.
Chemical Structure and Properties
The structural features of this compound include:
- Triazole Ring : Known for stability and versatility in biological applications.
- Pyridine Moiety : The presence of chlorine and methyl groups on the pyridine ring enhances its reactivity and biological interactions.
Biological Activity
Research indicates that compounds containing triazole rings exhibit a wide range of biological activities. The following table summarizes some of the notable activities associated with 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting their growth. |
| Antifungal | Demonstrated effectiveness against fungal pathogens, making it a candidate for antifungal therapies. |
| Anticancer | Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cells. |
| Enzyme Inhibition | Shows binding affinity towards specific enzymes, which may lead to therapeutic applications. |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including:
- Enzymes : Binding studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : Potential interactions with cell surface receptors could modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of several triazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
- Anticancer Potential : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be in the micromolar range, indicating moderate potency .
- Enzyme Inhibition Studies : Research focusing on enzyme interactions revealed that this compound can inhibit certain kinases involved in cancer progression, with promising results in cell-based assays .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid?
- Methodology: Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine functionalization, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Acid hydrolysis under controlled conditions (e.g., HCl/H₂O at 90–100°C) yields the carboxylic acid. Key steps require inert atmospheres and optimized reaction times (5–17 hours) to avoid side reactions .
- Critical Parameters: Catalyst loading (e.g., Pd(OAc)₂, tert-butyl XPhos), solvent selection (tert-butanol or DMF), and temperature gradients (40–100°C) significantly impact yield and purity .
Q. How can structural confirmation be achieved for this compound?
- Analytical Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups on pyridine, triazole proton signals).
- X-ray Crystallography: Use SHELX software for single-crystal refinement to resolve ambiguities in regiochemistry (e.g., distinguishing 1,2,3-triazole isomers) .
- HPLC-MS: Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. What in vitro antiproliferative activity has been reported for similar triazole-carboxylic acid derivatives?
- Findings: Analogous compounds (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit moderate activity against cancer cell lines (e.g., NCI-H522 lung cancer: 40% growth inhibition, GP = 62.47%). Activity correlates with substituents on the triazole and adjacent heterocycles .
- Table: Antiproliferative Data (Representative Examples)
| Compound | Cell Line (Cancer Type) | Growth Inhibition (%) | GP Value (%) |
|---|---|---|---|
| 5-Methyl-1-(thiazol-2-yl) derivative | NCI-H522 (Lung) | 40 | 62.47 |
| 5-Methyl-1-(4-phenylthiazol-2-yl) | LOX IMVI (Melanoma) | 44.78 | – |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity and binding mechanisms?
- SAR Insights:
- Pyridine Modifications: Chloro and methyl groups enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets).
- Triazole Substitution: Carboxylic acid at position 4 improves solubility and hydrogen-bonding interactions, while bulky groups (e.g., thiazole) may sterically hinder target engagement .
- Experimental Design: Synthesize analogs with halogen (F, Br), alkyl (ethyl, isopropyl), or electron-withdrawing groups (NO₂) and compare IC₅₀ values in enzyme inhibition assays.
Q. What strategies mitigate poor solubility in aqueous buffers during biological assays?
- Approaches:
- Ester Prodrugs: Methyl/ethyl esters (e.g., methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate) improve cell permeability, with in situ hydrolysis to the active acid .
- Salt Formation: Use sodium or ammonium salts to enhance solubility at physiological pH .
- Validation: Measure logP (HPLC) and solubility (UV-Vis) in PBS or DMEM.
Q. How can computational methods guide target identification for this compound?
- Workflow:
Docking Studies: Use AutoDock Vina to screen against kinase or protease libraries (e.g., PDB entries for EGFR or PARP).
MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) and key residue interactions (e.g., Asp/Lys in catalytic sites).
- Validation: Correlate computational predictions with enzymatic assays (e.g., fluorescence-based kinase activity) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
